Methyl 4-hydroxytetrahydrofuran-2-carboxylate
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Overview
Description
Methyl 4-hydroxytetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a tetrahydrofuran ring substituted with a hydroxyl group at the 4-position and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxytetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of methyl furoate. The process involves the selective hydrogenation of methyl furoate using nickel-silica catalysts. The reaction is typically carried out under mild conditions, with a high conversion rate achieved at a hydrogen pressure of 4 MPa and a reaction time of 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation. This method is efficient and environmentally friendly, as it utilizes biomass-derived raw materials and avoids the use of expensive precious metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 4-hydroxytetrahydrofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of biodegradable polyesters and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydrofuran-2-carboxylate: Lacks the hydroxyl group at the 4-position.
Tetrahydrofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the ester group.
Methyl 2-furancarboxylate: Contains a furan ring instead of a tetrahydrofuran ring.
Uniqueness
Methyl 4-hydroxytetrahydrofuran-2-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10O4 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl 4-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-9-6(8)5-2-4(7)3-10-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
VNIBGLWXTXGXAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CO1)O |
Origin of Product |
United States |
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